molecular formula C15H22N2O3 B3825458 2-methoxy-4-({[3-(4-morpholinyl)propyl]imino}methyl)phenol

2-methoxy-4-({[3-(4-morpholinyl)propyl]imino}methyl)phenol

Cat. No. B3825458
M. Wt: 278.35 g/mol
InChI Key: IOSIRPMPSSSAGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-4-({[3-(4-morpholinyl)propyl]imino}methyl)phenol, also known as MPMP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-methoxy-4-({[3-(4-morpholinyl)propyl]imino}methyl)phenol is not yet fully understood. However, it is believed to work by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress in cells. This can help to protect cells from damage and prevent the development of various diseases.
Biochemical and Physiological Effects:
2-methoxy-4-({[3-(4-morpholinyl)propyl]imino}methyl)phenol has been shown to have a number of biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes, reduce the production of pro-inflammatory cytokines, and inhibit the growth of cancer cells. It has also been shown to have a protective effect on the cardiovascular system, reducing the risk of heart disease.

Advantages and Limitations for Lab Experiments

2-methoxy-4-({[3-(4-morpholinyl)propyl]imino}methyl)phenol has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level, making it a reliable compound for research. However, it also has some limitations, including its low solubility in water and limited stability in solution.

Future Directions

There are several future directions for research on 2-methoxy-4-({[3-(4-morpholinyl)propyl]imino}methyl)phenol. One area of focus is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Additionally, further studies are needed to fully understand the mechanism of action of 2-methoxy-4-({[3-(4-morpholinyl)propyl]imino}methyl)phenol and its effects on cellular processes.

Scientific Research Applications

2-methoxy-4-({[3-(4-morpholinyl)propyl]imino}methyl)phenol has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiology. It has been found to have antioxidant, anti-inflammatory, and anti-tumor properties, making it a promising candidate for the treatment of various diseases.

properties

IUPAC Name

2-methoxy-4-(3-morpholin-4-ylpropyliminomethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-19-15-11-13(3-4-14(15)18)12-16-5-2-6-17-7-9-20-10-8-17/h3-4,11-12,18H,2,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSIRPMPSSSAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NCCCN2CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-(3-morpholin-4-ylpropyliminomethyl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxy-4-({[3-(4-morpholinyl)propyl]imino}methyl)phenol

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